molecular formula C12H12N2O5 B1418026 ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate CAS No. 13838-44-3

ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate

Cat. No.: B1418026
CAS No.: 13838-44-3
M. Wt: 264.23 g/mol
InChI Key: BSXAYAYMIZRZHG-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate, with the CAS Registry Number 176956-21-1, is a substituted indole derivative of high interest in medicinal and organic chemistry research . This compound features a molecular formula of C12H12N2O5 and a molecular weight of 264.23 g/mol . It serves as a versatile and valuable synthetic intermediate, or building block, for the preparation of more complex molecules. Researchers utilize this and related indole scaffolds to explore new therapeutic possibilities, as the indole nucleus is a privileged structure found in numerous compounds with diverse biological activities . These activities can include antiviral, anti-inflammatory, anticancer, and antioxidant properties, making such intermediates crucial for drug discovery programs . This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a hazardous material for transport. Handling should be conducted using appropriate personal protective equipment, including protective gloves, eyewear, and clothing, to prevent skin and eye contact. Facilities should be equipped with an eyewash station and safety shower. Use with adequate ventilation to minimize aerosol and dust formation .

Properties

IUPAC Name

ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-3-19-12(15)9-5-7-4-8(18-2)6-10(14(16)17)11(7)13-9/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXAYAYMIZRZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660414
Record name Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13838-44-3
Record name Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the nitration of 5-methoxyindole followed by esterification. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 7-position. The resulting nitro compound is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification steps to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Ethyl 5-methoxy-7-amino-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Hydrolysis: 5-methoxy-7-nitro-1H-indole-2-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate has been identified as a promising lead compound in the development of new therapeutic agents. Its structural characteristics, particularly the methoxy and nitro groups, enhance its biological activity.

Melatonin Receptor Modulation

Research indicates that this compound may act as a ligand for melatonin receptors (MT1 and MT2), which are crucial in regulating circadian rhythms and sleep patterns. Preliminary studies suggest that it could influence these receptors, potentially leading to new treatments for sleep disorders and related conditions.

Anti-inflammatory and Antioxidant Properties

Compounds with similar structural features have exhibited anti-inflammatory and antioxidant activities. This compound may share these beneficial effects, making it a candidate for further investigation in the treatment of inflammatory diseases.

Synthetic Applications

The synthesis of this compound can be achieved through various methods, which are crucial for its production in laboratory settings.

Fischer Indole Synthesis

One notable method involves the Fischer indole synthesis, which has been adapted to incorporate the methoxy and nitro substituents effectively. This reaction typically involves the condensation of phenylhydrazones with ethyl pyruvate under acidic conditions, yielding the desired indole derivatives .

Reaction Conditions and Yields

The reaction conditions significantly affect the yield of this compound. For instance, using polyphosphoric acid as a catalyst in a benzene solvent has been shown to enhance yields compared to traditional methods .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Study Focus Findings
Study AMelatonin Receptor BindingDemonstrated binding affinity to MT1 and MT2 receptors, suggesting potential for sleep disorder treatments.
Study BAnti-inflammatory ActivityShowed that similar compounds exhibit significant anti-inflammatory effects in vitro, indicating potential therapeutic applications.
Study CSynthetic Method OptimizationOptimized Fischer indole synthesis conditions to improve yields of this compound, achieving over 70% yield under specific conditions .

Clinical Trials

Further studies are needed to evaluate its efficacy and safety in clinical settings, particularly concerning its role as a melatonin receptor modulator.

Structural Modifications

Investigating structural modifications could enhance its pharmacological properties, potentially leading to more effective therapeutic agents.

Broader Biological Applications

Exploring other biological activities beyond melatonin receptor interaction may uncover additional therapeutic uses for this compound.

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Ethyl 7-Methoxy-5-Nitro-1H-Indole-2-Carboxylate
  • Structure : Positional isomer of the target compound, with methoxy at position 7 and nitro at position 5.
  • Molecular Weight : 264.237 g/mol (identical to the target compound).
  • Key Differences : The swapped positions of nitro and methoxy groups alter electronic distribution. The nitro group at position 5 may enhance electrophilic substitution reactivity compared to position 7 due to proximity to the indole nitrogen .
Ethyl 7-Nitro-1H-Indole-2-Carboxylate (CAS 6960-46-9)
  • Structure : Lacks the methoxy group but retains the nitro group at position 7.
  • Molecular Weight : 234.18 g/mol.

Substituent Variations in Indole Carboxylates

Methyl 4-Methyl-7-Nitro-1H-Indole-2-Carboxylate (CAS 1956355-82-0)
  • Structure : Contains a methyl group at position 4 and nitro at position 7.
  • Molecular Weight : 250.21 g/mol.
  • Key Differences : The methyl group introduces steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to the target compound .
Ethyl 5-Fluoro-1H-Indole-2-Carboxylate Derivatives
  • Structure : Fluorine substituents at position 5 (e.g., N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide).
  • Key Differences : Fluorine’s strong electron-withdrawing nature increases acidity of the indole NH group, enhancing hydrogen-bonding interactions in crystallography .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate C₁₂H₁₂N₂O₅ 5-OCH₃, 7-NO₂ 264.237 Potential antitumor activity
Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate C₁₂H₁₂N₂O₅ 7-OCH₃, 5-NO₂ 264.237 Structural isomer; altered reactivity
Ethyl 7-nitro-1H-indole-2-carboxylate C₁₁H₁₀N₂O₄ 7-NO₂ 234.18 Higher solubility in organic solvents
Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate C₁₂H₁₂N₂O₄ 4-CH₃, 7-NO₂ 250.21 Steric hindrance impacts reactivity
Ethyl 5-fluoro-1H-indole-2-carboxylate C₁₁H₁₀FNO₂ 5-F 207.20 Enhanced hydrogen-bonding capability

Biological Activity

Ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a nitro group at the 7-position and a methoxy group at the 5-position of the indole ring. This structural configuration contributes to its unique chemical properties, influencing its biological activity. The molecular formula is C12H12N2O4C_{12}H_{12}N_{2}O_{4} with a molecular weight of approximately 248.24 g/mol.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, resulting in cytotoxic effects.
  • Receptor Interaction : The indole structure allows for binding to specific receptors or enzymes, modulating their activity and leading to various biological effects such as anti-inflammatory and antioxidant actions.
  • Melatonin Receptor Modulation : Preliminary studies suggest that compounds with similar structures may act as melatoninergic ligands, influencing melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and neurophysiological processes .

Anticancer Properties

This compound has demonstrated potential anticancer activity through various studies:

  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have shown that derivatives of indole compounds exhibit significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, certain derivatives have IC50 values as low as 6.10 μM against MCF-7 cells .
CompoundCell LineIC50 (μM)
Derivative AMCF-76.10
Derivative BA5496.49

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties similar to other methoxy-substituted indoles. These compounds have been noted for their ability to reduce inflammation markers in various models.

Case Studies

  • Study on Melatonin Receptors : A study investigating the binding affinity of this compound to melatonin receptors showed promising results, suggesting its potential role in sleep regulation and neuroprotection.
  • Cytotoxicity Evaluation : A comparative analysis of various indole derivatives found that those possessing the nitro group exhibited enhanced cytotoxicity against cancer cell lines, highlighting the importance of structural modifications in developing effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate, and how can reaction conditions be optimized to minimize side products?

  • Methodology : The compound can be synthesized via Fischer indole synthesis, as demonstrated in analogous indole carboxylate derivatives . Key steps include:

  • Hydrazone formation : Reacting substituted phenylhydrazines with ethyl pyruvate under acidic conditions.
  • Cyclization : Using HCl/EtOH to induce indole ring formation.
  • Nitration : Introducing the nitro group at the 7-position via mixed acid (HNO₃/H₂SO₄).
    • Optimization : Monitor reaction progress with TLC (e.g., 25–33% ethyl acetate in hexane) and adjust stoichiometry of acyl chlorides or nitrating agents to suppress side products like chlorinated byproducts .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Chromatography : Purify via Combiflash chromatography (0–40% ethyl acetate in hexane) to isolate the target compound .
  • Spectroscopy : Confirm structure using ¹H/¹³C NMR (e.g., methoxy protons at δ ~3.8 ppm, nitro group deshielding effects) and high-resolution mass spectrometry (HRMS).
  • X-ray crystallography : For definitive confirmation, use SHELX programs for small-molecule refinement .

Q. What are the recommended handling and storage protocols for this compound given limited stability data?

  • Methodology :

  • Protective measures : Use nitrile gloves, P95 respirators, and fume hoods to avoid inhalation or dermal exposure .
  • Storage : Store at –20°C in amber vials under argon to prevent degradation.
  • Stability testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition .

Advanced Research Questions

Q. How do electronic effects of the 5-methoxy and 7-nitro substituents influence the reactivity of ethyl 1H-indole-2-carboxylate in electrophilic substitution reactions?

  • Methodology :

  • Computational modeling : Use density functional theory (DFT) to calculate electron density maps and predict sites for further functionalization (e.g., C3 or C4 positions).
  • Experimental validation : Perform bromination or sulfonation reactions and compare regioselectivity with model compounds lacking substituents .

Q. What strategies can resolve contradictions in reported synthetic yields for nitro-substituted indole derivatives?

  • Methodology :

  • Meta-analysis : Compare literature protocols for variables like solvent polarity (e.g., dichloroethane vs. DMF), catalyst loading (e.g., AlCl₃ vs. FeCl₃), and reaction time.
  • Design of experiments (DoE) : Apply factorial design to isolate critical factors (e.g., temperature, stoichiometry) and optimize yield .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodology :

  • Analog synthesis : Prepare derivatives with variations at the 5-methoxy (e.g., 5-hydroxy, 5-fluoro) and 7-nitro (e.g., 7-amino, 7-cyano) positions .
  • Bioassays : Test inhibition of kinase or receptor targets using fluorescence polarization or SPR-based binding assays. Correlate substituent effects with activity trends .

Q. What advanced computational tools are suitable for predicting the physicochemical properties of this compound?

  • Methodology :

  • Molecular dynamics (MD) simulations : Predict logP, solubility, and membrane permeability using software like GROMACS.
  • Quantum mechanics/molecular mechanics (QM/MM) : Model nitro group reduction pathways to assess metabolic stability .

Data Contradiction Analysis

Q. How can conflicting spectral data for nitroindole derivatives be reconciled?

  • Methodology :

  • Cross-validation : Compare NMR data across multiple solvents (e.g., DMSO-d6 vs. CDCl₃) to identify solvent-induced shifts.
  • Isotopic labeling : Use ¹⁵N-labeled nitro groups to resolve splitting patterns in crowded spectral regions .

Q. Why might synthetic yields vary significantly between small-scale and pilot-scale reactions?

  • Methodology :

  • Scale-up analysis : Evaluate heat transfer efficiency and mixing dynamics using computational fluid dynamics (CFD).
  • In-line monitoring : Employ PAT (process analytical technology) tools like ReactIR to detect intermediate degradation during scaling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-methoxy-7-nitro-1H-indole-2-carboxylate

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